REACTION_SMILES
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[C:16](#[N:17])[c:18]1[cH:19][cH:20][n:21][cH:22][cH:23]1.[C:24]([c:25]1[cH:26][cH:27][cH:28][cH:29][n:30]1)#[N:31].[Na:1].[O:2]=[C:3]([c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1)[c:10]1[cH:11][cH:12][cH:13][cH:14][cH:15]1.[OH2:40].[c:32]1([CH3:33])[c:34]([CH3:35])[cH:36][cH:37][cH:38][cH:39]1>>[OH:2][C:3]([c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1)([c:10]1[cH:11][cH:12][cH:13][cH:14][cH:15]1)[c:18]1[cH:19][cH:20][n:21][cH:22][cH:23]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccncc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccccn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(c1ccccc1)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1C
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Name
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Type
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product
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Smiles
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OC(c1ccccc1)(c1ccccc1)c1ccncc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |